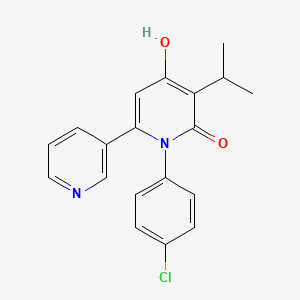![molecular formula C21H15NO4 B13369991 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that belongs to the class of pyranopyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with hydroxy, methylphenyl, and phenyl groups
准备方法
The synthesis of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with pyridine derivatives under acidic conditions. For instance, the reaction of 2-methylbenzaldehyde and benzaldehyde with 4-hydroxy-2H-pyran-2-one in the presence of a strong acid like sulfuric acid can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro, halogen, or alkyl groups can be introduced using appropriate reagents and conditions.
Condensation: The compound can undergo condensation reactions with various nucleophiles, leading to the formation of new heterocyclic systems.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Due to its bioactivity, the compound is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings, with specific properties.
作用机制
The mechanism of action of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with various molecular targets. The hydroxy and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, influencing their activity. The compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its bioactivity.
相似化合物的比较
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be compared with other similar compounds, such as:
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the 2-methylphenyl group, which may affect its reactivity and bioactivity.
7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the hydroxy group, which may influence its chemical reactivity and ability to form hydrogen bonds.
6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks both the hydroxy and 2-methylphenyl groups, making it less reactive and potentially less bioactive.
属性
分子式 |
C21H15NO4 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC 名称 |
4-hydroxy-7-(2-methylphenyl)-6-phenylpyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C21H15NO4/c1-13-7-5-6-10-15(13)16-11-18-20(17(23)12-19(24)26-18)21(25)22(16)14-8-3-2-4-9-14/h2-12,23H,1H3 |
InChI 键 |
YIQYDNFMXTVJNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=CC(=O)O3)O)C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)
![[4-amino-2-(1H-benzimidazol-2-yl)phenoxy]acetic acid](/img/structure/B13369940.png)


![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13369959.png)

![6-{4-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369966.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369968.png)
![N-[1-(4-chlorophenyl)ethyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B13369969.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369972.png)
![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide](/img/structure/B13369977.png)
![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
